molecular formula C19H21N5O3 B2876340 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 896825-05-1

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2876340
CAS No.: 896825-05-1
M. Wt: 367.409
InChI Key: GZTORGOIFVXVIE-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine and imidazole family This compound is notable for its unique structure, which combines a purine core with an imidazole ring, and is substituted with hydroxypropyl, dimethyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through alkylation reactions to introduce the dimethyl and methylphenyl groups.

    Imidazole Ring Formation: The imidazole ring is then fused to the purine core using cyclization reactions, often involving reagents like formamide or ammonium acetate under high-temperature conditions.

    Hydroxypropyl Substitution: The hydroxypropyl group is introduced via nucleophilic substitution reactions, typically using 3-chloropropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its purine structure.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting purine-related metabolic pathways.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors that recognize purine structures, such as adenosine receptors or xanthine oxidase.

    Pathways Involved: It can modulate signaling pathways related to purine metabolism, potentially affecting cellular processes like DNA synthesis and energy transfer.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione: Similar structure but lacks the methyl group on the phenyl ring.

    2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

    Structural Features: The specific positioning of the hydroxypropyl, dimethyl, and methylphenyl groups in 2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione contributes to its unique chemical reactivity and potential biological activity.

    Reactivity: The combination of these substituents may result in distinct reactivity patterns compared to other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-4-7-14(10-12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(27)22(17(15)26)8-5-9-25/h4,6-7,10-11,25H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTORGOIFVXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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